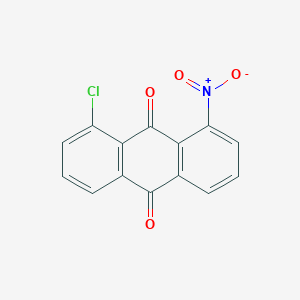
4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole is a nitrogen-rich compound belonging to the triazole family. Triazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and ability to form hydrogen bonds contribute to its stability and reactivity. These properties enable it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Amino triazole
- Nitro triazole
- Azido triazole
- Coupling triazole
Uniqueness
4-Methyl-3-(methylthio)-5-(naphthalen-2-yl)-4H-1,2,4-triazole stands out due to its unique combination of a triazole ring with a naphthalenyl group and methylthio substituent. This structure imparts specific chemical and physical properties, making it distinct from other triazole derivatives .
Properties
CAS No. |
116850-52-3 |
|---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanyl-5-naphthalen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3S/c1-17-13(15-16-14(17)18-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
WMJIUWNERYSHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1H-pyrazol-3-yl)-](/img/structure/B8787356.png)
![10-Hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione](/img/structure/B8787364.png)


![5-azido-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787398.png)



![2-chloro-6-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B8787415.png)



![1-(4-{1-METHYL-1-[4-(3-NITROPHENOXY)PHENYL]ETHYL}PHENOXY)-3-NITROBENZENE](/img/structure/B8787454.png)
![tert-Butyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B8787459.png)
